molecular formula C9H7ClO2 B13660026 5-Chlorochroman-2-one

5-Chlorochroman-2-one

Cat. No.: B13660026
M. Wt: 182.60 g/mol
InChI Key: AAPLLCVKRMUZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorochroman-2-one is a chemical compound belonging to the chromanone family. Chromanones are a class of benzopyran derivatives that exhibit a wide range of biological and pharmacological activities. The structure of this compound consists of a chromanone core with a chlorine atom substituted at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorochroman-2-one can be achieved through various methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivity.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the interaction of 1-methylcyclobutanol with calcium hypochlorite, followed by the decomposition of the hypochlorite in the presence of an iron(II) salt . This method ensures high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorochroman-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Chromanone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

5-Chlorochroman-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorochroman-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit protein kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 5-Chlorochroman-2-one is unique due to the presence of the chlorine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity in various applications compared to its non-chlorinated counterparts.

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

5-chloro-3,4-dihydrochromen-2-one

InChI

InChI=1S/C9H7ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-3H,4-5H2

InChI Key

AAPLLCVKRMUZOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2=C1C(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.